molecular formula C16H13N3O3 B6431443 methyl 4-(1H-indazole-3-amido)benzoate CAS No. 946261-87-6

methyl 4-(1H-indazole-3-amido)benzoate

Cat. No.: B6431443
CAS No.: 946261-87-6
M. Wt: 295.29 g/mol
InChI Key: NBWOBBGDKYPDNY-UHFFFAOYSA-N
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Description

Methyl 4-(1H-indazole-3-amido)benzoate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indazole moiety through an amide bond, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1H-indazole-3-amido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-indazole-3-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-(1H-indazole-3-amido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact mechanism depends on the specific biological target and the context of its application.

Properties

IUPAC Name

methyl 4-(1H-indazole-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-16(21)10-6-8-11(9-7-10)17-15(20)14-12-4-2-3-5-13(12)18-19-14/h2-9H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWOBBGDKYPDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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